molecular formula C₂₇H₃₃Cl₂FN₄O₈ B560568 Eravacycline dihydrochloride CAS No. 1334714-66-7

Eravacycline dihydrochloride

Cat. No. B560568
M. Wt: 631.48
InChI Key: XIBSSTYDNTVAEU-RZVFYPHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eravacycline dihydrochloride, also known as Xerava, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It is used to treat complicated intra-abdominal infections . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .


Synthesis Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. A new generation of tetracycline analogs, 7-fluoro-9-substituted-6-demethyl-6-deoxytetracyclines, also known as “fluorocyclines”, was created through a total synthesis approach . These new molecules demonstrated broad antimicrobial activity and circumvent many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .


Molecular Structure Analysis

The molecular formula of Eravacycline dihydrochloride is C27H33Cl2FN4O8 . Its average mass is 631.477 Da and its mono-isotopic mass is 630.165955 Da .


Chemical Reactions Analysis

Eravacycline binds to the ribosome and inhibits protein synthesis . This activity is largely unaffected by the common tetracycline resistance mechanisms . The primary resistance mechanism for eravacycline-non-susceptible isolates is thought to be due to efflux pumps and their regulators .


Physical And Chemical Properties Analysis

Eravacycline dihydrochloride has a water solubility of 50 mg/mL (79.18 mM) . It is stored at -80°C, protected from light, and under nitrogen .

Scientific Research Applications

Treatment of Intraabdominal Infections

  • Scientific Field : Infectious Diseases and Therapy
  • Application Summary : Eravacycline is a novel fluorocycline approved for treatment of intraabdominal infections, with a broad spectrum of activity against a range of pathogens including multidrug-resistant species, such as ESBL- or KPC-producing isolates .
  • Methods of Application : It is approved for twice-daily dosing with no need for adjustment in renal dysfunction. In the concomitant administration with CYP 3A4-inducing drugs, eravacycline dosing should be modified .
  • Results : Of the 50 patients in a study, 47 (94%) achieved clinical resolution of their infection and 3 (6%) clinical failures occurred .

Broad Spectrum Antibiotic

  • Scientific Field : Microbiology Spectrum
  • Application Summary : Eravacycline is a synthetic fluorocycline approved by the U.S. Food and Drug Administration in 2018. It is used to treat a broad range of Gram-negative and Gram-positive bacteria in the United States including those demonstrating multidrug-resistance .
  • Methods of Application : Real-world, observational study involving patients receiving ≥72 h of eravacycline at 19 medical centers located in all 5 regions of the United States between October 2018 and August 2022 .
  • Results : Clinical success occurred in 75.7% of patients ( n = 315/416). Thirty-nine (9.4%, n = 39/416) patients experienced a treatment emergent adverse event (TEAE) potentially related to eravacycline with the majority (51.3%, n = 20/39) being gastrointestinal intolerance .

Treatment of Pneumonia

  • Scientific Field : Pulmonology
  • Application Summary : Eravacycline has been used in the treatment of pneumonia. It has shown effectiveness against a variety of infections, including those caused by multidrug-resistant bacteria .
  • Methods of Application : A retrospective observational cohort study was conducted using electronic patient records of 50 consecutive patients administered eravacycline during inpatient acute care admission or as part of outpatient antibiotic therapy (OPAT) .
  • Results : Among the patients, 18% were treated for pneumonia. Almost all patients concluded their management outside of the hospital. Of the 50 patients, 47 (94%) achieved clinical resolution of their infection and 3 (6%) clinical failures occurred .

Treatment of Diabetic Foot Infections

  • Scientific Field : Endocrinology
  • Application Summary : Eravacycline has been used in the treatment of diabetic foot infections. It has shown effectiveness against a variety of infections, including those caused by multidrug-resistant bacteria .
  • Methods of Application : A retrospective observational cohort study was conducted using electronic patient records of 50 consecutive patients administered eravacycline during inpatient acute care admission or as part of outpatient antibiotic therapy (OPAT) .
  • Results : Among the patients, 12% were treated for diabetic foot infections. Almost all patients concluded their management outside of the hospital. Of the 50 patients, 47 (94%) achieved clinical resolution of their infection and 3 (6%) clinical failures occurred .

Treatment of Infections caused by Enterobacterales spp.

  • Scientific Field : Microbiology
  • Application Summary : Eravacycline is being used to treat infections caused by Enterobacterales spp., including those demonstrating multidrug-resistance .
  • Methods of Application : Real-world, observational study involving patients receiving ≥72 h of eravacycline at 19 medical centers located in all 5 regions of the United States between October 2018 and August 2022 .
  • Results : As definitive therapy, eravacycline was most often used to treat infections caused by Enterobacterales spp. (42.3%, n = 176/416; 24.4%, n = 43/176 carbapenem-resistant) .

Treatment of Infections caused by Enterococci spp.

  • Scientific Field : Microbiology
  • Application Summary : Eravacycline is being used to treat infections caused by Enterococci spp., including those demonstrating multidrug-resistance .
  • Methods of Application : Real-world, observational study involving patients receiving ≥72 h of eravacycline at 19 medical centers located in all 5 regions of the United States between October 2018 and August 2022 .
  • Results : As definitive therapy, eravacycline was most often used to treat infections caused by Enterococci spp. (24.0%, n = 100/416; 49.0%, 49/100 vancomycin-resistant) .

Safety And Hazards

Eravacycline may cause serious side effects. Severe stomach pain, diarrhea that is watery or bloody (may occur up to 2 months after the last dose of eravacycline), severe headaches, dizziness, ringing in your ears, vision problems, severe pain in your upper stomach spreading to your back, nausea and vomiting are some of the side effects .

Future Directions

Eravacycline is likely to take on an expanded role in clinical practice as resistance to meropenem and other carbapenems increases . It may be used to treat aggressive multidrug-resistant infections in the years ahead .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33Cl2FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027691
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eravacycline dihydrochloride

CAS RN

1334714-66-7
Record name Eravacycline dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334714667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eravacycline dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERAVACYCLINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1NMH89VJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
29
Citations
DA Hussar, EB Chahine - Journal of the American Pharmacists …, 2019 - japha.org
… Eravacycline dihydrochloride for injection is supplied as a lyophilized powder in single-dose vials in an amount equivalent to 50 mg eravacycline. The vials should be stored in a …
Number of citations: 3 www.japha.org
ADDTOCCB INQUIRY - Nature, 2021 - invivochem.com
… Alias: TP434 2HCl; TP-434 2HCl; TP 434; TP434; Eravacycline 2HCl; Eravacycline dihydrochloride. … Eravacycline dihydrochloride is a synthetic antibiotic, with inhibits bacterial …
Number of citations: 0 www.invivochem.com
Y Ding, WY Saw, LWL Tan, DKN Moong… - Journal of …, 2020 - academic.oup.com
… eravacycline dihydrochloride when isolating other Tet(X4)-producing Enterobacteriaceae strains. Eravacycline dihydrochloride … 2 mg/L eravacycline dihydrochloride to enumerate tet(X4)…
Number of citations: 33 academic.oup.com
B Özer, B Özbek Çelık - Journal of Chemotherapy, 2023 - Taylor & Francis
The Achromobacter species is an emerging pathogen causing chronic bacterial infections in patients with certain conditions, such as cystic fibrosis (CF), hematologic and solid organ …
Number of citations: 4 www.tandfonline.com
Z Zhang, CE Morgan, RA Bonomo, EW Yu - Mbio, 2021 - Am Soc Microbiol
… For the AdeJ-Era sample, a 10-μM AdeJ-nanodisc sample was incubated with 20 μM Era (eravacycline dihydrochloride; MedChemExpress) for 1 h to form the AdeJ-Era complex. The …
Number of citations: 27 journals.asm.org
S Andrei, G Droc, G Stefan - Discoveries, 2019 - ncbi.nlm.nih.gov
… Eravacycline dihydrochloride (Xerava) is a fully synthetic bacteriostatic fluorocycline and a tetracycline-class antibacterial agent that binds bacterial 30S ribosomal subunit. Compared to …
Number of citations: 91 www.ncbi.nlm.nih.gov
YA Helmy, K Taha-Abdelaziz, HAEH Hawwas, S Ghosh… - Antibiotics, 2023 - mdpi.com
… Eravacycline dihydrochloride (Xerava) is a new synthetic fluorocycline belonging to tetracycline-class antibiotics that was discovered in 2018 [25,26]. It has potent antibacterial activity …
Number of citations: 11 www.mdpi.com
MR Precit, EA Snavely, RM Liesman - Clinical Microbiology Newsletter, 2022 - Elsevier
… Eravacycline dihydrochloride is a fully synthetic, broad-spectrum, bacteriostatic tetracycline antibiotic within the fluorocycline subclass [47]. Like other tetracyclines, eravacycline targets …
Number of citations: 0 www.sciencedirect.com
Y Ding, S Er, A Tan, JS Gounot, WY Saw, LWL Tan… - bioRxiv, 2023 - biorxiv.org
… 117 The faecal suspensions were then serially diluted in 0.9% NaCl and spotted onto MacConkey agar 118 plates supplemented with 2 mg/L eravacycline dihydrochloride. The CFU …
Number of citations: 0 www.biorxiv.org
BI Salman - Journal of Fluorescence, 2023 - Springer
Community-acquired pneumonia is one of the most common infectious diseases and a substantial cause of mortality and morbidity worldwide. Therefore eravacycline (ERV) was …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.